molecular formula C5H3BrCl2FN B11866024 4-Bromo-3-chloro-5-fluoropyridine hydrochloride CAS No. 1956325-62-4

4-Bromo-3-chloro-5-fluoropyridine hydrochloride

Cat. No.: B11866024
CAS No.: 1956325-62-4
M. Wt: 246.89 g/mol
InChI Key: DRPSBNUTIGJRAU-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a chemical compound with the molecular formula C5H2BrClFN·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the selective bromination, chlorination, and fluorination of pyridine rings under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the pyridine ring.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

    Hydrochloride Formation: Conversion of the compound into its hydrochloride salt form to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boron reagents under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-chloro-5-fluoropyridine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with specific biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoropyridine
  • 3-Chloro-5-fluoropyridine
  • 2-Bromo-5-fluoropyridine

Uniqueness

4-Bromo-3-chloro-5-fluoropyridine hydrochloride is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of halogens imparts distinct chemical properties, such as altered reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

1956325-62-4

Molecular Formula

C5H3BrCl2FN

Molecular Weight

246.89 g/mol

IUPAC Name

4-bromo-3-chloro-5-fluoropyridine;hydrochloride

InChI

InChI=1S/C5H2BrClFN.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H;1H

InChI Key

DRPSBNUTIGJRAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Br)F.Cl

Origin of Product

United States

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